Sacubitril

Übersicht

Beschreibung

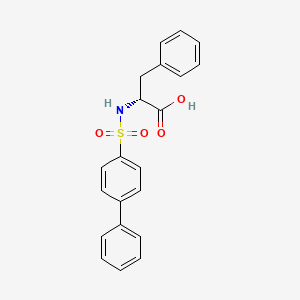

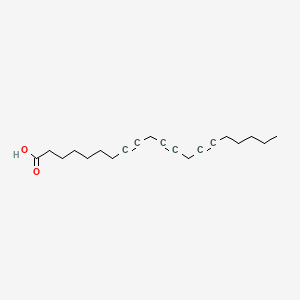

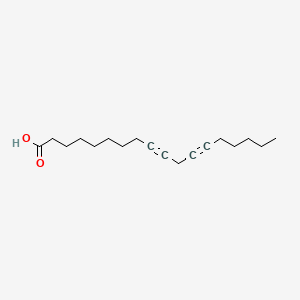

2R,4S-Sacubitril: is a chiral compound and an enantiomer of sacubitril, which is a neprilysin inhibitor. This compound is commonly used in combination with valsartan for the treatment of heart failure. The chemical name of 2R,4S-Sacubitril is 4-(((2R,4S)-1-([1,1’-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid .

Wissenschaftliche Forschungsanwendungen

(2R,4S)-Sacubitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzstandard für die Entwicklung und Validierung analytischer Methoden verwendet.

Industrie: Wird zur Herstellung chiraler Vorstufen für pharmazeutische Anwendungen eingesetzt.

5. Wirkmechanismus

(2R,4S)-Sacubitril ist ein Prodrug, das durch De-Ethylierung über Esterasen zu Sacubitrilat (LBQ657) aktiviert wird. Sacubitrilat hemmt das Enzym Neprilysin, das für den Abbau von atrialen und cerebralen natriuretischen Peptiden verantwortlich ist. Diese Peptide wirken hauptsächlich durch Reduzierung des Blutvolumens, was zu Vasodilatation, Natriurese und Diurese führt .

Wirkmechanismus

Target of Action

Sacubitril primarily targets neprilysin , a neutral endopeptidase . Neprilysin is an enzyme that typically cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . These peptides are released under atrial and ventricle stress, which activate downstream receptors leading to vasodilation, natriuresis, and diuresis .

Mode of Action

This compound is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits neprilysin, leading to reduced breakdown and increased concentration of endogenous natriuretic peptides . This inhibition also results in increased levels of vasoconstricting hormones such as angiotensin II .

Pharmacokinetics

Absorption of this compound/valsartan and conversion of this compound (prodrug) to sacubitrilat (neprilysin inhibitor) is rapid with maximum plasma concentrations of this compound, sacubitrilat, and valsartan reaching within 0.5, 1.5–2.0, and 2.0–3.0 h, respectively . This compound is eliminated predominantly as sacubitrilat through the kidney; valsartan is eliminated mainly by the biliary route .

Result of Action

The inhibition of neprilysin by sacubitrilat leads to increased levels of natriuretic peptides, inducing vasodilation and natriuresis . This results in reduced blood volume, which is a key factor in lowering blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the administration of this compound/valsartan with food results in a decreased rate of absorption of this compound, as indicated by a delayed T max (by 1–2 h) and a decreased C max (by 48–72%) .

Biochemische Analyse

Biochemical Properties

Sacubitril is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptide, two blood pressure–lowering peptides that work mainly by reducing blood volume .

Cellular Effects

This compound/valsartan has been shown to improve cardiac function and fibrosis in rats after experimental myocardial infarction . It has also been shown to inhibit collagen synthesis in myocardial fibroblasts by inhibiting the TGF/Smads signaling pathway . In addition, it has been found to attenuate TGF-β1-induced proliferation and collagen synthesis of myocardial fibroblasts .

Molecular Mechanism

This compound’s active metabolite, LBQ657, inhibits neprilysin, a neutral endopeptidase that would typically cleave natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Inhibition of neprilysin therefore leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II .

Temporal Effects in Laboratory Settings

This compound/valsartan treatment was associated with a low rate of adverse effects in adult systemic right ventricle cohort. Persisting improvement in 6-minute walking test distance, NT-proBNP levels and echocardiographic parameters of systemic right ventricle function was observed in an on-treatment analysis and showed no differential response based on sex or anatomy .

Dosage Effects in Animal Models

This compound/valsartan has been shown to improve cardiac function and fibrosis in rats after experimental myocardial infarction . The effects of this compound/valsartan on cardiac fibrosis through the regulation of transforming growth factor-β1/small mothers against decapentaplegic (TGF-β/Smad) signaling pathways were investigated using numerous animal models and cardiac fibroblast cells .

Metabolic Pathways

This compound/valsartan helps to overcome pathological cardiac remodeling, whether by activation or inhibition of certain key proteins . It has been shown to inhibit the TGF/Smads signaling pathway, which is involved in the regulation of cellular growth and differentiation .

Transport and Distribution

As a prodrug, this compound is likely to be distributed throughout the body before being converted into its active form, Sacubitrilat, by esterases .

Subcellular Localization

As a prodrug, this compound is likely to be present in the cytoplasm where it is converted into its active form, Sacubitrilat, by esterases .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von (2R,4S)-Sacubitril umfasst mehrere Schritte, darunter Cyclisierung, Addition, Debenzylierung, Ringöffnung, Veresterung und Amidierung. Ein Verfahren beinhaltet die Verwendung eines chiralen Induktionsreagenzes, (S)-1-(alpha-Aminobenzyl)-2-Naphthol, und 2R-Methyl-4-oxo-buttersäure . Ein weiteres Verfahren beinhaltet die Hydrierung in Gegenwart eines Palladiumkatalysators, um eine hohe optische Reinheit zu erreichen .

Industrielle Produktionsverfahren: Die industrielle Produktion von (2R,4S)-Sacubitril umfasst typischerweise die großtechnische Fermentation und den Einsatz von Enzymen wie Amintransaminase zur effizienten Produktion chiraler Vorstufen . Der Prozess ist so konzipiert, dass er wirtschaftlich rentabel und umweltfreundlich ist, wodurch er sich für die Massenproduktion eignet .

Analyse Chemischer Reaktionen

Reaktionstypen: (2R,4S)-Sacubitril durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Typischerweise beinhaltet die Verwendung von Oxidationsmitteln wie Bleichmittel mit TEMPO als Katalysator.

Reduktion: Hydrierung in Gegenwart von Palladium auf Kohlenstoffkatalysator.

Substitution: Reaktionen mit Carbonsäuren zur Bildung von Derivaten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Sacubitril-Derivate, die als Leitstrukturen für antibakterielle, antifungale und antituberkulöse Aktivitäten identifiziert wurden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Sacubitril (AHU-377): Die Stammverbindung von (2R,4S)-Sacubitril, die in Kombination mit Valsartan zur Behandlung von Herzinsuffizienz eingesetzt wird.

Valsartan: Ein Angiotensin-II-Rezeptor-Antagonist, der in Kombination mit this compound eingesetzt wird.

This compound-Derivate: Verschiedene Derivate wurden für antibakterielle, antifungale und antituberkulöse Aktivitäten synthetisiert.

Einzigartigkeit: (2R,4S)-Sacubitril ist aufgrund seiner spezifischen chiralen Konfiguration einzigartig, die zu seiner Wirksamkeit als Neprilysin-Inhibitor beiträgt. Seine Kombination mit Valsartan bietet einen dualen Wirkmechanismus, wodurch es eine wirksame Behandlung für Herzinsuffizienz darstellt .

Eigenschaften

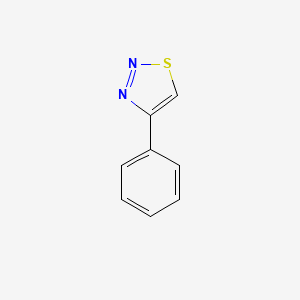

IUPAC Name |

4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)